3-(4-bromophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one 3-(4-bromophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 31913-53-8
VCID: VC5019258
InChI: InChI=1S/C16H11BrO3/c1-9-13-7-6-12(18)8-14(13)20-16(19)15(9)10-2-4-11(17)5-3-10/h2-8,18H,1H3
SMILES: CC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)Br
Molecular Formula: C16H11BrO3
Molecular Weight: 331.165

3-(4-bromophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one

CAS No.: 31913-53-8

Cat. No.: VC5019258

Molecular Formula: C16H11BrO3

Molecular Weight: 331.165

* For research use only. Not for human or veterinary use.

3-(4-bromophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one - 31913-53-8

Specification

CAS No. 31913-53-8
Molecular Formula C16H11BrO3
Molecular Weight 331.165
IUPAC Name 3-(4-bromophenyl)-7-hydroxy-4-methylchromen-2-one
Standard InChI InChI=1S/C16H11BrO3/c1-9-13-7-6-12(18)8-14(13)20-16(19)15(9)10-2-4-11(17)5-3-10/h2-8,18H,1H3
Standard InChI Key KPJSRHQRNCHUAP-UHFFFAOYSA-N
SMILES CC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)Br

Introduction

Structural and Molecular Characteristics

Core Coumarin Framework

Coumarins (2H-chromen-2-ones) are bicyclic aromatic compounds consisting of a benzene ring fused to a pyrone moiety. The target compound modifies this core with three functional groups:

  • 4-Methyl group: Enhances lipophilicity and influences electronic distribution .

  • 7-Hydroxy group: Facilitates hydrogen bonding and participation in chelation .

  • 3-(4-Bromophenyl) substituent: Introduces steric bulk and electronic effects due to bromine’s electronegativity .

The molecular formula is C16H11BrO3\text{C}_{16}\text{H}_{11}\text{BrO}_3, with a molecular weight of 331.16 g/mol . Comparative data for related compounds are summarized in Table 1.

Table 1: Comparative Molecular Properties of Coumarin Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
3-(4-Bromophenyl)-7-hydroxy-4-methyl-2H-chromen-2-oneC16H11BrO3\text{C}_{16}\text{H}_{11}\text{BrO}_3331.16Not Reported
3-(4-Chlorophenyl)-7-hydroxy-2H-chromen-2-one C15H9ClO3\text{C}_{15}\text{H}_9\text{ClO}_3272.6820050-82-2
3-(2-Bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one C16H11BrO3\text{C}_{16}\text{H}_{11}\text{BrO}_3331.1670460-64-9

Stereoelectronic Effects

The 4-bromophenyl group at the 3-position induces significant resonance and inductive effects, altering the electron density of the coumarin ring. Bromine’s -I effect withdraws electrons, potentially stabilizing the lactone ring and influencing reactivity . The hydroxyl group at C-7 participates in intramolecular hydrogen bonding with the carbonyl oxygen, as observed in 7-hydroxy-4-methylcoumarin derivatives .

Synthetic Methodologies

Pechmann Condensation

The coumarin core is typically synthesized via the Pechmann reaction, which condenses resorcinol with β-keto esters under acidic conditions . For example, 7-hydroxy-4-methylcoumarin is produced by reacting resorcinol with ethyl acetoacetate in concentrated sulfuric acid :

Resorcinol+Ethyl acetoacetateH2SO47-Hydroxy-4-methyl-2H-chromen-2-one+Ethanol\text{Resorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}_2\text{SO}_4} 7\text{-Hydroxy-4-methyl-2H-chromen-2-one} + \text{Ethanol}

Yield: 90%, m.p. 185–186°C .

Introducing the 4-Bromophenyl Group

The 3-(4-bromophenyl) substituent is introduced via Friedel-Crafts acylation or nucleophilic aromatic substitution. A reported method for analogous compounds involves reacting 7-hydroxy-4-methylcoumarin with 4-bromobenzoyl chloride in pyridine with phosphoryl chloride (POCl3_3) as a catalyst :

7-Hydroxy-4-methylcoumarin+4-Bromobenzoyl chloridePOCl3/PyridineTarget Compound7\text{-Hydroxy-4-methylcoumarin} + 4\text{-Bromobenzoyl chloride} \xrightarrow{\text{POCl}_3/\text{Pyridine}} \text{Target Compound}

Reaction conditions: 60–130°C, 5–6 hours .

Purification and Crystallization

The crude product is purified via recrystallization from ethanol-water mixtures, yielding needle-like crystals . Typical yields range from 65% to 71% for similar brominated coumarins .

Spectral Characterization

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm1^{-1}):

  • O-H stretch: 3175–3489 (broad, hydroxyl group) .

  • C=O stretch: 1676–1676.87 (lactone carbonyl) .

  • C-Br stretch: 540–600 (aliphatic bromine) .

  • C=C aromatic: 1465–1601 .

Nuclear Magnetic Resonance (NMR)

1^1H NMR (400 MHz, DMSO-d6d_6):

  • δ 2.35 (s, 3H, C4-CH3_3) .

  • δ 5.4 (s, 1H, C7-OH) .

  • δ 6.96–8.10 (m, 8H, aromatic protons) .

13^{13}C NMR:

  • δ 160.1 (C=O lactone).

  • δ 116.4–154.7 (aromatic carbons).

  • δ 21.3 (C4-CH3_3) .

Mass Spectrometry

  • Molecular ion peak: m/z 331.16 (M+^+) .

  • Fragmentation pattern: Loss of Br (m/z 250), followed by CO (m/z 222) .

Physicochemical Properties

Solubility

  • Polar solvents: Soluble in DMSO, pyridine, and hot ethanol .

  • Nonpolar solvents: Insoluble in hexane and diethyl ether .

Thermal Stability

  • Melting point: Estimated 260–262°C (based on nitro analog) .

  • Decomposition: Above 300°C, with char formation .

Biological Activities and Applications

Antimicrobial Activity

Brominated coumarins demonstrate broad-spectrum antimicrobial effects. For example, 3-(2-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one inhibited Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) .

Fluorescence Properties

The conjugated π-system and hydroxyl group enable applications in fluorescent probes. Similar coumarins emit blue fluorescence (λem_{\text{em}} = 450 nm) under UV light .

Comparative Analysis with Related Compounds

Chloro vs. Bromo Substituents

  • Electron-withdrawing capacity: Br > Cl, leading to higher metabolic stability .

  • Biological activity: Brominated derivatives often show enhanced potency due to increased lipophilicity .

Positional Isomerism

The 4-bromophenyl isomer (target compound) is sterically less hindered than the 2-bromo analog , potentially improving binding to biological targets.

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